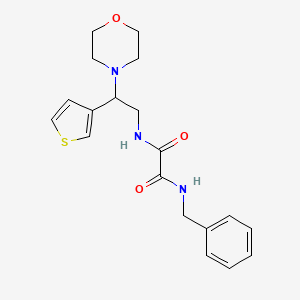

N1-benzyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Description

N1-Benzyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a benzyl group at the N1 position and a substituted ethyl group at the N2 position. The ethyl substituent contains a morpholino ring (a six-membered heterocycle with oxygen and nitrogen) and a thiophen-3-yl moiety (a sulfur-containing aromatic ring).

Properties

IUPAC Name |

N-benzyl-N'-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c23-18(20-12-15-4-2-1-3-5-15)19(24)21-13-17(16-6-11-26-14-16)22-7-9-25-10-8-22/h1-6,11,14,17H,7-10,12-13H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVMBIKTHHKQML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with a suitable amine to form the oxalamide intermediate.

Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

Attachment of the morpholino group: This step involves the reaction of the intermediate with morpholine under basic conditions.

Incorporation of the thiophene ring: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N1-benzyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the morpholino group enhances its solubility and bioavailability, while the thiophene ring contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

- Substituent Impact on Bioactivity: Pyridyl-containing oxalamides (e.g., S336, No. 1770) are potent umami agonists, suggesting that electron-rich aromatic groups at N2 enhance receptor binding. The target compound’s thiophene and morpholino groups may alter solubility or receptor specificity .

- Thermal Stability: Bis(PhAlaOH)benzyl exhibits high thermal stability due to hydrogen bonding between benzyl and amino alcohol groups. The morpholino-thiophene substituents in the target compound could similarly stabilize intermolecular interactions but may reduce crystallinity compared to rigid pyridyl analogs .

- Organogelation: Bis(PhAlaOH)benzyl forms gels via van der Waals forces and hydrogen bonding. The target compound’s morpholino group (hydrogen bond acceptor) and thiophene (π-π stacking) may enable gelation in nonpolar solvents, though this requires experimental validation .

Physicochemical and Functional Properties

Solubility and Hydrogen Bonding:

Umami Receptor Activation:

- S336’s pyridyl-ethyl group is critical for hTAS1R1/hTAS1R3 receptor binding. The target compound’s thiophene may reduce potency due to steric bulk, while morpholino’s lone pairs could mimic pyridyl interactions in a pH-dependent manner .

Drug Delivery Systems:

- Bis(PhAlaOH)benzyl/FAE gels release ibuprofen via Fickian diffusion. The target compound’s morpholino group may enable pH-responsive release due to its basic nitrogen, analogous to amine-containing gelators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.